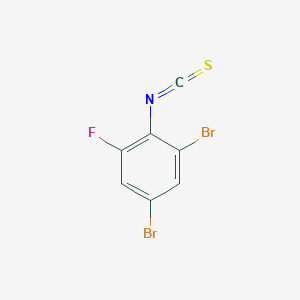
1,5-Dibromo-3-fluoro-2-isothiocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-3-fluoro-2-isothiocyanatobenzene, also known as DBFITC, is a synthetic compound that has been used for a variety of scientific research applications. The compound is a derivative of benzene and is composed of two bromine atoms, one fluorine atom, and one isothiocyanato group. It has been studied for its ability to act as a catalyst in organic and inorganic reactions, as well as its potential use in medicinal and pharmaceutical applications.
科学的研究の応用
Halogen Scrambling and Buttressing Effects
The study of oligobromoarenes, including compounds similar to 1,5-Dibromo-3-fluoro-2-isothiocyanatobenzene, reveals the phenomena of halogen scrambling and buttressing effects when treated with bases. These reactions lead to the formation of various organometallic intermediates, driven by a decrease in basicity. Sterically crowded substrates may exhibit inertness due to strong buttressing effects, preventing deprotonation. This research provides insights into the reactivity and stability of halogenated arenes in synthetic chemistry applications (Mongin, Marzi, & Schlosser, 2001).
Spectroscopic Investigations
Spectroscopic studies, such as FTIR and FT-Raman, on compounds structurally related to this compound, like 2-chloro-1,3-dibromo-5-fluorobenzene, help in understanding the vibrational characteristics of halogenated benzenes. These studies are crucial for identifying molecular structures and understanding the electronic environments in halogenated aromatic compounds (Ilango et al., 2008).
Crystal Structure Prediction
The crystal structure prediction of halogenated benzenes, including those similar to this compound, is vital for understanding the solid-state properties of these compounds. Such predictions are crucial for material science, providing insights into the molecular packing, intermolecular interactions, and potential applications in designing new materials (Misquitta et al., 2008).
Fluoroaromatic Solvents in Organometallic Chemistry
The use of partially fluorinated benzenes, related to this compound, as solvents in organometallic chemistry showcases their weak interaction with metal centers. This property allows them to be used as non-coordinating solvents or easily displaced ligands, providing a versatile medium for various organometallic reactions and catalysis (Pike, Crimmin, & Chaplin, 2017).
Biodegradation of Halogenated Compounds
The biodegradation study of difluorobenzenes, compounds structurally related to this compound, by microbial strains like Labrys portucalensis, highlights the environmental aspect of halogenated organic compounds. Understanding the microbial degradation pathways of these compounds is essential for assessing their environmental impact and developing bioremediation strategies (Moreira et al., 2009).
作用機序
Safety and Hazards
“1,5-Dibromo-3-fluoro-2-isothiocyanatobenzene” is classified as a hazardous substance. It has been associated with various hazard statements, including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), H330 (fatal if inhaled), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (may cause respiratory irritation), H351 (suspected of causing cancer), and H412 (harmful to aquatic life with long-lasting effects) .
特性
IUPAC Name |
1,5-dibromo-3-fluoro-2-isothiocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTMHXBNLSMARZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371590 |
Source


|
| Record name | 1,5-dibromo-3-fluoro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-67-1 |
Source


|
| Record name | 1,5-Dibromo-3-fluoro-2-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244022-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dibromo-3-fluoro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
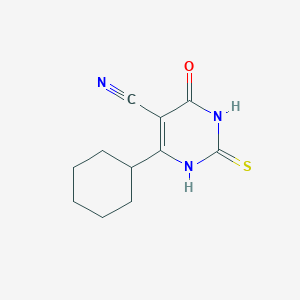

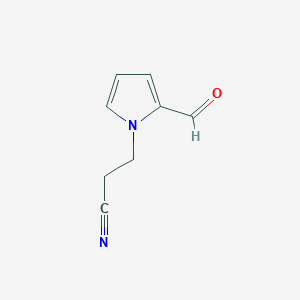

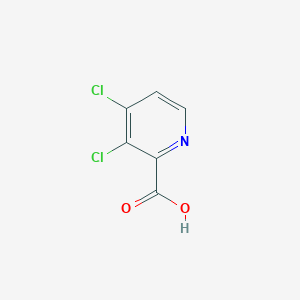
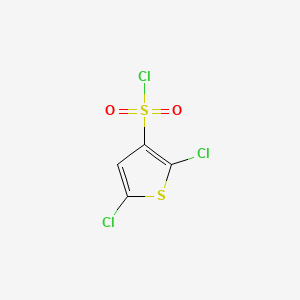


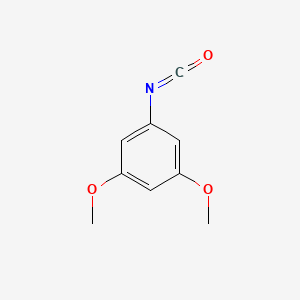
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)


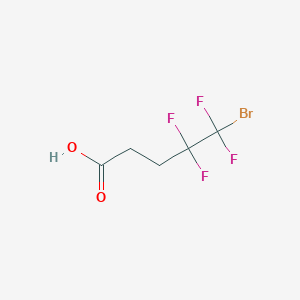
![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)
